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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556014

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Sulfo-Cy5 azide in super-resolution microscopy, with a primary focus on Stochastic Optical

Reconstruction Microscopy (STORM). Sulfo-Cy5 azide is a water-soluble, bright, and

photostable cyanine dye functionalized with an azide group, making it an excellent probe for

bioorthogonal labeling via click chemistry.[1][2][3] Its photophysical properties are well-suited

for single-molecule localization microscopy (SMLM) techniques like STORM, enabling imaging

beyond the diffraction limit of light.[4]

Key Properties of Sulfo-Cy5 Azide
Sulfo-Cy5 azide is a sulfonated cyanine dye, which imparts high water solubility and reduces

aggregation, making it ideal for labeling biological molecules in aqueous environments.[2][3] Its

key characteristics are summarized in the table below.
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Property Value Reference

Excitation Maximum (λ_abs_) ~647 nm [5][6]

Emission Maximum (λ_em_) ~663 nm [5]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [2][6]

Molecular Weight ~833 g/mol [6]

Solubility Water, DMSO, DMF [2][6]

Reactive Group Azide (-N₃) [1]

Principle of Application in STORM
STORM relies on the stochastic activation and subsequent imaging of a sparse subset of

fluorophores in a sample, allowing their precise localization. By repeating this process over

thousands of frames, a super-resolved image is reconstructed. Sulfo-Cy5, like its analog Cy5,

can be induced to "blink" – switching between a fluorescent "on" state and a dark "off" state –

under specific imaging conditions, typically in the presence of a reducing agent in a specialized

STORM buffer.[4]

The azide group on Sulfo-Cy5 allows for its covalent attachment to a target biomolecule that

has been metabolically, enzymatically, or chemically tagged with a complementary alkyne

group (e.g., a terminal alkyne or a strained cyclooctyne). This targeted labeling is achieved

through "click chemistry," a set of highly efficient and bioorthogonal reactions.[1][7]

Experimental Workflows
Two primary click chemistry reactions are utilized for labeling with Sulfo-Cy5 azide:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction

between a terminal alkyne and an azide, catalyzed by copper(I). Due to the cytotoxicity of

copper, this method is primarily used for fixed cells.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an

azide. SPAAC is biocompatible and suitable for live-cell imaging.[1][8][9]
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Below are diagrams illustrating the experimental workflows for labeling and STORM imaging.

Labeling (Fixed Cells) Imaging

Metabolic Labeling with
Alkyne-Modified Substrate

Cell Fixation &
Permeabilization

CuAAC Reaction with
Sulfo-Cy5 Azide

Addition of
STORM Buffer STORM Imaging Image Reconstruction

Click to download full resolution via product page

Workflow for STORM imaging using CuAAC labeling.

Labeling (Live or Fixed Cells) Imaging

Metabolic Labeling with
Strained Alkyne (e.g., DBCO)

SPAAC Reaction with
Sulfo-Cy5 Azide

Addition of
STORM Buffer STORM Imaging Image Reconstruction

Click to download full resolution via product page

Workflow for STORM imaging using SPAAC labeling.

Protocols
Protocol 1: Cell Preparation and Metabolic Labeling with
an Alkyne
This protocol describes the introduction of an alkyne group into cellular proteins using L-

azidohomoalanine (AHA) as a methionine surrogate. For SPAAC, an alkyne-modified substrate

like a cyclooctyne-bearing amino acid would be used.

Cell Culture: Plate cells on high-precision glass coverslips suitable for microscopy. Allow

cells to adhere and grow to the desired confluency.

Methionine Starvation (Optional but Recommended): Gently wash the cells with pre-warmed

PBS. Replace the normal growth medium with methionine-free medium and incubate for 30-

60 minutes.
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Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium

supplemented with an alkyne-containing methionine analog (e.g., L-homopropargylglycine,

HPG) at a final concentration of 25-50 µM. Incubate for 1-4 hours. The optimal concentration

and incubation time should be determined empirically for each cell type and experimental

goal.

Wash: Wash the cells three times with pre-warmed PBS to remove the unincorporated

alkyne analog.

Protocol 2: Labeling with Sulfo-Cy5 Azide via CuAAC
(Fixed Cells)

Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room

temperature.

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1-

0.25% Triton X-100 in PBS for 10 minutes.

Wash: Wash the cells three times with PBS.

Click Reaction Cocktail Preparation: Prepare the CuAAC reaction cocktail immediately

before use. For a 100 µL reaction, mix the following in order:

PBS (to final volume)

Sulfo-Cy5 azide (final concentration 1-5 µM)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (final concentration 250 µM)

Copper(II) sulfate (CuSO₄) (final concentration 50 µM)

Sodium ascorbate (freshly prepared) (final concentration 2.5 mM)

Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room

temperature, protected from light.

Wash: Wash the cells extensively with PBS to remove unreacted reagents.
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Protocol 3: Labeling with Sulfo-Cy5 Azide via SPAAC
(Live or Fixed Cells)

Staining Solution Preparation: Prepare a solution of a strained cyclooctyne-functionalized

Sulfo-Cy5 (e.g., Sulfo-Cy5-DBCO) in a suitable buffer (e.g., HBSS for live cells, PBS for fixed

cells) at a final concentration of 1-10 µM.

Labeling: Add the staining solution to the cells and incubate for 15-60 minutes at 37°C for

live cells or room temperature for fixed cells, protected from light. Incubation times may need

optimization.[7]

Wash: Wash the cells three times with the appropriate buffer to remove the unbound dye.

For live-cell imaging, proceed directly to imaging. For fixed cells, you can store them in PBS

at 4°C.

Protocol 4: STORM Imaging
STORM Buffer Preparation: A typical STORM buffer contains an oxygen scavenging system

and a thiol. A commonly used recipe is:

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.

MEA Solution: 1 M β-mercaptoethylamine in 0.25 N HCl (pH adjusted to 7.5-8.5).

Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and

70 µL of 1 M MEA solution.

Imaging:

Mount the coverslip onto the microscope.

Replace the PBS with the freshly prepared STORM imaging buffer.

Use a high-power 647 nm laser to excite the Sulfo-Cy5 and induce photoswitching.
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A lower power 405 nm laser can be used to facilitate the reactivation of the fluorophores

from the dark state.

Acquire a time series of 10,000 to 100,000 frames with a sensitive camera (e.g., EMCCD

or sCMOS). The exposure time should be short enough to capture single molecule

blinking events (typically 10-50 ms).

Quantitative Data
The performance of a fluorophore in STORM is critical for achieving high-resolution images.

Key parameters include the number of photons detected per switching event (which determines

localization precision) and the duty cycle (the fraction of time the fluorophore is in the 'on'

state). While specific data for Sulfo-Cy5 azide is not extensively published, data from its close

analog, Cy5, provides a good estimate of its performance.

Parameter
Typical Value (for
Cy5/Alexa Fluor
647)

Significance in
STORM

Reference

Photons per switching

event
1,000 - 6,000

Higher photon count

leads to better

localization precision.

Localization Precision

(lateral)
6 - 30 nm

Determines the

ultimate resolution of

the final image.

Duty Cycle 0.0001 - 0.01

A low duty cycle is

essential to ensure

that only a sparse

subset of molecules

are 'on' in each frame.

Photostability High

Allows for the

collection of a

sufficient number of

switching events

before the dye

photobleaches.

[10]
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Sulfo-Cy5 Azide in PALM
Photoactivated Localization Microscopy (PALM) was originally developed using

photoactivatable fluorescent proteins.[11] The distinction between PALM and STORM has

become less rigid over time, and it is possible to perform PALM-like experiments with organic

dyes.[12] However, STORM is the more common and established technique for cyanine dyes

like Sulfo-Cy5.

For a PALM-like experiment with Sulfo-Cy5 azide, a photoactivatable alkyne could

theoretically be used for labeling. The principle would remain the same: stochastic activation of

a sparse population of fluorophores for localization. However, dedicated photoactivatable dyes

are generally preferred for PALM.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low Labeling Efficiency
Inefficient metabolic

incorporation.

Optimize concentration and

incubation time of the alkyne

analog. Ensure cells are

healthy.

Incomplete click reaction.

Prepare fresh catalyst

solutions for CuAAC. Ensure

reagents are of high quality.

Optimize reaction time.

High Background

Fluorescence

Non-specific binding of the

dye.

Increase the number and

duration of wash steps after

labeling. Add a blocking step

(e.g., with BSA) before

labeling.

Autofluorescence of the

sample.

Use a lower autofluorescence

medium. Consider using a

quencher.

Poor Blinking Behavior Suboptimal STORM buffer.

Prepare fresh imaging buffer

immediately before use.

Optimize the concentration of

the thiol (e.g., MEA). Ensure

the oxygen scavenging system

is active.

Laser power is too high or too

low.

Adjust the power of the

excitation and activation lasers

to achieve sparse, single-

molecule blinking.

Rapid Photobleaching Aggressive imaging conditions.

Reduce laser power. Ensure

the oxygen scavenging system

in the STORM buffer is

effective.
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Conclusion
Sulfo-Cy5 azide is a versatile and powerful tool for super-resolution microscopy. Its high water

solubility, bright fluorescence, and suitability for bioorthogonal click chemistry make it an

excellent choice for labeling specific biomolecules for STORM imaging. By following the

detailed protocols and understanding the key parameters outlined in these application notes,

researchers can achieve high-quality, super-resolved images to investigate biological structures

and processes at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b15556014/docs#application-notes-sulfo-cy5-azide-in-super-resolution-microscopy-storm
https://www.benchchem.com/product/b15556014/docs#application-notes-sulfo-cy5-azide-in-super-resolution-microscopy-storm
https://www.benchchem.com/product/b15556014?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556014?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

